molecular formula C15H11BrN2OS B11937420 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine

4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine

Cat. No.: B11937420
M. Wt: 347.2 g/mol
InChI Key: LYFVJMANAGXNHS-UHFFFAOYSA-N
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Description

4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

The synthesis of 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine typically involves the reaction of 4-bromophenol with 4-aminophenylthiazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and potentially leading to the formation of new derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

This compound’s unique structure, combining a bromophenoxy group with a thiazole ring, contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H11BrN2OS

Molecular Weight

347.2 g/mol

IUPAC Name

4-[4-(4-bromophenoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11BrN2OS/c16-11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-20-15(17)18-14/h1-9H,(H2,17,18)

InChI Key

LYFVJMANAGXNHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)Br

Origin of Product

United States

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